molecular formula C23H19ClFN3O2S B11036342 (1Z)-6-(4-chlorophenyl)-8-fluoro-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-6-(4-chlorophenyl)-8-fluoro-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11036342
M. Wt: 455.9 g/mol
InChI Key: OYUINMKHGHBYDR-VLGSPTGOSA-N
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Description

  • This compound belongs to the class of heterocyclic molecules, characterized by its intricate structure.
  • Its systematic name is quite a mouthful, but let’s break it down:
    • The “1Z” indicates the geometry of the double bond.
    • The “6-(4-chlorophenyl)” part signifies a phenyl group attached at position 6.
    • The “8-fluoro” indicates a fluorine atom at position 8.
    • The “1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)” segment refers to a thiazolidine ring with an imino group and a ketone.
    • The “4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” portion describes a fused pyrroloquinoline ring system.
  • Overall, this compound combines various functional groups and heterocycles, making it intriguing for research.
  • Preparation Methods

    • Synthetic routes for this compound can be complex due to its unique structure.
    • One approach involves the condensation of appropriate precursors, such as a thiazolidine derivative and a quinoline-based compound.
    • Reaction conditions may include heating, solvent choice, and catalysts.
    • Industrial production methods likely optimize yield and scalability.
  • Chemical Reactions Analysis

      Oxidation: The fluoro group can undergo oxidation reactions.

      Reduction: Reduction of the imino group or ketone may be possible.

      Substitution: The phenyl group can participate in substitution reactions.

      Common Reagents: Reagents like hydrogen peroxide (for oxidation), hydrazine (for reduction), and halogens (for substitution) may be relevant.

      Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, anticancer, or anti-inflammatory properties?

      Chemistry: Explore its reactivity and use it as a building block for novel compounds.

      Biology: Study its interactions with biological macromolecules (enzymes, receptors).

      Industry: Assess its applicability in materials science (e.g., organic electronics, sensors).

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Investigate its binding affinity, cellular uptake, and downstream effects.
    • Pathways involved could include signal transduction, enzyme inhibition, or gene expression modulation.
  • Comparison with Similar Compounds

      Unique Features: Highlight its distinct structural elements (fluoro group, thiazolidine ring, fused quinoline).

      Similar Compounds: Consider related molecules like other thiazolidines, quinolines, or pyrroloquinolines.

    Remember, this compound’s complexity opens up exciting avenues for scientific exploration.

    Properties

    Molecular Formula

    C23H19ClFN3O2S

    Molecular Weight

    455.9 g/mol

    IUPAC Name

    (5Z)-2-amino-5-[9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-1,3-thiazol-4-one

    InChI

    InChI=1S/C23H19ClFN3O2S/c1-22(2)10-23(3,11-4-6-12(24)7-5-11)15-9-13(25)8-14-16(20(30)28(22)17(14)15)18-19(29)27-21(26)31-18/h4-9H,10H2,1-3H3,(H2,26,27,29)/b18-16-

    InChI Key

    OYUINMKHGHBYDR-VLGSPTGOSA-N

    Isomeric SMILES

    CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)N=C(S4)N)F)(C)C5=CC=C(C=C5)Cl)C

    Canonical SMILES

    CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)N=C(S4)N)F)(C)C5=CC=C(C=C5)Cl)C

    Origin of Product

    United States

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